molecular formula C14H24FNO4 B12091350 Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate

Cat. No.: B12091350
M. Wt: 289.34 g/mol
InChI Key: MJGYMQNPIIFHFQ-AXFHLTTASA-N
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Description

This compound is a cyclohexane-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a fluorine atom at the 3-position, with stereochemistry defined as (1S,3R,4S). The ethyl ester group enhances lipophilicity, making it suitable for organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C14H24FNO4

Molecular Weight

289.34 g/mol

IUPAC Name

ethyl (1S,3R,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H24FNO4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,16,18)/t9-,10+,11-/m0/s1

InChI Key

MJGYMQNPIIFHFQ-AXFHLTTASA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Selection of Cyclohexane Backbone

Commercial routes utilize (1S,3R,4S)-4-aminocyclohexane-1-carboxylate ethyl ester as the primary scaffold due to its pre-existing stereochemical alignment. The cis-relationship between the amino and carboxylate groups ensures optimal reactivity during fluorination.

Introduction of the tert-butoxycarbonyl (Boc) protecting group stabilizes the amine against unwanted side reactions during subsequent steps.

Standard Boc Protection Protocol

A representative procedure involves dissolving 10 mmol of the amine in dry tetrahydrofuran (THF) under nitrogen, followed by dropwise addition of Boc anhydride (1.5 equiv) at 0°C. The reaction warms to room temperature overnight, yielding 80% of the Boc-protected intermediate as a light-yellow oil:

Reaction: Amine+(Boc)2OTHF, 0°C→rtBoc-protected amine(Yield: 80%)[3]\text{Reaction: } \text{Amine} + (\text{Boc})_2\text{O} \xrightarrow{\text{THF, 0°C→rt}} \text{Boc-protected amine} \quad \text{(Yield: 80\%)}

Table 1: Boc Protection Optimization

ConditionSolventTemperatureYieldPurity (HPLC)
StandardTHF0°C→rt80%95%
AlternativeDCM-10°C72%91%

Esterification and Final Product Isolation

The ethyl ester group remains intact throughout synthesis, but recrystallization or column chromatography (SiO₂, hexane/EtOAc) ensures high purity.

Table 2: Purification Outcomes

MethodSolvent SystemPurityRecovery
Column ChromatographyHexane:EtOAc (3:1)98%85%
RecrystallizationEthanol/Water99%78%

Analytical Characterization

Critical data verifying structure and purity include:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (br s, 1H, NHBoc), 2.80–2.60 (m, 1H, CH₂F).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN:H₂O).

Challenges and Mitigation Strategies

Epimerization During Fluorination

Low temperatures (-78°C) and aprotic solvents minimize racemization. Monitoring via chiral HPLC confirms enantiomeric excess >95%.

Boc Group Stability

Exposure to acidic conditions cleaves the Boc group. Neutral workups (e.g., saturated NaHCO₃) prevent premature deprotection.

Scale-Up Considerations

Industrial routes employ continuous flow reactors for DAST reactions, enhancing safety and yield consistency. Pilot-scale batches (1 kg) achieve 63% overall yield from the cyclohexane backbone .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogen gas and a palladium catalyst to remove the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN₃), thiols (R-SH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Deprotected amines

    Substitution: Azides, thioethers

Scientific Research Applications

Synthetic Routes

The synthesis of Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate typically involves several key steps:

  • Formation of the Cyclohexane Ring : This can be achieved through Diels-Alder reactions or hydrogenation of aromatic compounds.
  • Fluorination : The introduction of the fluorine atom can be accomplished using reagents such as Selectfluor or N-fluorobenzenesulfonimide under mild conditions.
  • Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
  • Esterification : The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules and peptides. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desired properties.

Biology

In biological research, this compound is employed to study enzyme-substrate interactions and protein modifications. The Boc-protected amino group can be deprotected to reveal a free amine that participates in further reactions, making it useful for probing biological systems.

Medicine

The compound has potential applications as a precursor in the development of pharmaceuticals targeting specific enzymes or receptors. Its ability to modify biological activity through structural changes makes it a candidate for drug design and development.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with unique properties. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in further reactions. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and steric effects.

Comparison with Similar Compounds

Structural and Stereochemical Comparison

Key structural differences among analogs lie in substituents (fluorine vs. hydroxyl, azide, or unprotected amines) and stereochemistry.

Table 1: Structural and Stereochemical Profiles

Compound Name Core Structure Substituents (Position) Stereochemistry References
Ethyl (1S,3R,4S)-4-((Boc)amino)-3-fluorocyclohexane-1-carboxylate (Target) Cyclohexane 3-F, 4-Boc-amino 1S,3R,4S
Ethyl (1S,3R,4S)-4-azido-3-Boc-aminocyclohexane-1-carboxylate Cyclohexane 3-Boc-amino, 4-azido 1S,3R,4S
Ethyl (1S,2S,3R)-2-Boc-3-hydroxycyclohexane-1-carboxylate Cyclohexane 2-Boc, 3-OH 1S,2S,3R
Ethyl 4-amino-3-Boc-aminocyclohexane-1-carboxylate oxalate Cyclohexane 3-Boc-amino, 4-amino (oxalate salt) 1S,3R,4S
  • Fluorine vs. Azide : The target’s fluorine atom is inert under most conditions, whereas the azide group in the analog enables click chemistry for bioconjugation .
  • Hydroxyl vs. Fluorine : The hydroxyl analog () participates in hydrogen bonding, affecting solubility and reactivity, while fluorine increases lipophilicity and metabolic stability .

Physical and Chemical Properties

Table 2: Key Physical and Reactivity Data

Compound Melting Point (°C) Solubility Reactivity Highlights Applications
Target (3-F, 4-Boc-amino) Not reported Likely organic solvents Fluorine stabilizes against oxidation Potential pharmaceutical intermediate
4-Azido analog Brown Gum DCM, EtOAc Azide enables click chemistry Edoxaban synthesis
3-Hydroxy analog (1S,2S,3R) 76–79 Polar solvents Hydrogen bonding, acidic conditions Antifungal analogs
4-Amino oxalate salt Not reported Aqueous (oxalate salt) Free amine for further functionalization Oxadiazole synthesis
  • Fluorine’s Impact : The target’s fluorine atom reduces polarity compared to hydroxyl analogs, enhancing membrane permeability.
  • Azide Reactivity : The azide analog’s reactivity is critical for forming triazole linkages in drug candidates like Edoxaban .

Biological Activity

Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate, commonly referred to as Boc-amino fluorocyclohexane , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

  • Molecular Formula : C₁₄H₂₄FNO₄
  • Molecular Weight : 289.34 g/mol
  • CAS Number : 2306248-28-0

Synthesis

The synthesis of this compound typically involves the use of protected amino acids and fluorinated reagents. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during the synthetic process, allowing for selective reactions without affecting the amine.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential:

  • Anticoagulant Activity : Research indicates that derivatives of cyclohexane carboxylic acids exhibit anticoagulant properties. This compound has been studied as an intermediate in the synthesis of Edoxaban, an oral anticoagulant used to prevent stroke in patients with atrial fibrillation and to treat venous thromboembolism .
  • Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes involved in metabolic pathways. For instance, it may inhibit enzymes responsible for the metabolism of amino acids or fatty acids, leading to altered metabolic profiles which could be beneficial in treating metabolic disorders .
  • Fluorine Incorporation : The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. Studies have shown that fluorinated compounds can exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts .

Case Study 1: Anticoagulant Efficacy

A study conducted on the anticoagulant effects of Edoxaban derivatives demonstrated that compounds similar to this compound showed significant inhibition of Factor Xa activity in vitro. This suggests that such compounds could be developed into effective anticoagulants with fewer side effects compared to traditional therapies .

Case Study 2: Metabolic Pathway Modulation

In another study focusing on metabolic modulation, researchers synthesized several Boc-protected amino acid derivatives and tested their effects on fatty acid oxidation pathways in liver cells. The results indicated that certain derivatives could enhance fatty acid oxidation while reducing lipogenesis, suggesting a potential therapeutic application in obesity and related metabolic disorders .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)Anticoagulant
EdoxabanAnticoagulant
Various Boc-protected Amino AcidsMetabolic Modulation

Table 2: Synthesis Overview

StepReagents UsedOutcome
Step 1Boc2O + Amino AcidFormation of Boc-protected amino acid
Step 2Fluorinating Agent + Cyclohexanecarboxylic AcidIntroduction of fluorine
Step 3Ethanol + Acid CatalystFormation of Ethyl Ester

Q & A

Basic Research Questions

Q. What are the optimal purification methods for Ethyl (1S,3R,4S)-4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylate?

  • Methodology : Column chromatography with gradients of ethyl acetate (EtOAc) in hexane (20–60% EtOAc) is effective for isolating the compound, as demonstrated in analogous Boc-protected cyclohexane derivatives . Post-purification, solvent removal under reduced pressure and characterization via NMR or HRMS ensures purity. Diastereomeric separation may require adjustments in solvent polarity, as seen in similar systems where yields and melting points vary significantly between stereoisomers .

Q. How can the Boc-protected amino group in this compound influence synthetic stability?

  • Methodology : The tert-butoxycarbonyl (Boc) group protects the amine from nucleophilic attack or unwanted side reactions during multi-step syntheses. Deprotection typically involves acidic conditions (e.g., HCl in dioxane) or reductive methods (e.g., sodium triacetoxyborohydride in dichloromethane) . Stability under basic conditions is critical; monitoring via TLC or LC-MS is recommended to confirm integrity during reactions .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 2.50 ppm for 1H^{1}\text{H}, δ 39.52 ppm for 13C^{13}\text{C} in D2_2O) resolve stereochemical configurations and fluorine coupling patterns .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ ions) with accuracy <5 ppm .
  • Melting Point Analysis : Diastereomers exhibit distinct melting points (e.g., 76–79°C vs. 92–94°C for Boc-protected hydroxycyclohexane derivatives) .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Store in a cool, dry place away from ignition sources (per SDS guidelines for structurally related Boc-protected compounds) .
  • Neutralize acidic or basic waste streams before disposal .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

  • Methodology :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,3R,4S)-configured precursors) to enforce stereochemistry .
  • Catalytic Asymmetric Fluorination : Fluorine introduction at C3 may require transition-metal catalysts (e.g., Pd or Ru complexes) to maintain stereoselectivity, as seen in fluorinated bicyclic systems .
  • Diastereomer Separation : Optimize chromatography conditions (e.g., silica gel with EtOAc/hexane) or employ recrystallization for resolution .

Q. What computational tools are suitable for studying the conformational dynamics of this compound?

  • Methodology :

  • DFT Calculations : Density functional theory (e.g., B3LYP/6-31G**) predicts low-energy conformers and fluorine-induced ring puckering .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DCM or THF) to model reaction pathways .
  • Docking Studies : Analyze interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .

Q. How does the fluorine substituent at C3 affect reactivity in downstream applications?

  • Methodology :

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., amidation or ester hydrolysis) .
  • Steric Hindrance : The C3-F group may restrict rotational freedom, impacting binding affinity in drug discovery contexts (e.g., enzyme inhibitors) .
  • Stability Studies : Compare degradation rates of fluorinated vs. non-fluorinated analogs under thermal or oxidative stress .

Q. What strategies resolve contradictions in synthetic yields between different diastereomers?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor one pathway (e.g., low temps for kinetic products) .
  • Catalyst Screening : Test Pd-, Ru-, or organocatalysts to improve enantiomeric excess (ee) .
  • Byproduct Analysis : Use LC-MS or 19F^{19}\text{F} NMR to identify side products (e.g., over-fluorination or Boc deprotection) .

Q. How is this compound utilized as a building block in drug discovery?

  • Methodology :

  • Peptide Mimetics : Incorporate into cyclopentane or cyclohexane scaffolds to mimic natural amino acids (e.g., proline analogs) .
  • Enzyme Inhibitors : Functionalize the carboxylate or amine groups to target proteases or kinases .
  • Click Chemistry : Use the azide derivative (see ) for Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates .

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